(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate is a significant compound in organic chemistry, particularly in the synthesis of various chemical intermediates and derivatives. Its molecular formula is , and it has a molecular weight of 304.34 g/mol. The compound is characterized by its purity, typically around 95%, making it suitable for various research applications.
This compound is classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid derivative in its structure. Its systematic IUPAC name reflects its complex structure, which includes a tert-butoxycarbonyl protecting group, making it valuable in synthetic organic chemistry.
The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate can be achieved through several methods, often involving the use of protecting groups to facilitate selective reactions. One common synthetic route involves the protection of the amino group with a tert-butoxycarbonyl group followed by the introduction of the cyanophenyl moiety.
For instance, one method involves reacting a suitable amine with a tert-butoxycarbonyl derivative in the presence of a coupling agent, followed by subsequent reactions to introduce the cyanophenyl group .
The molecular structure of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate features:
The structural formula can be represented as follows:
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate participates in various chemical reactions that enhance its utility in synthetic chemistry. Notably:
These reactions are typically monitored using thin-layer chromatography to ensure completion and purity of products .
The mechanism of action for (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate primarily revolves around its role as an intermediate in the synthesis of more complex molecules. The tert-butoxycarbonyl group serves as a protective group that can be selectively removed under specific conditions, allowing for further functionalization of the molecule.
During deprotection, the compound can be treated with strong acids such as trifluoroacetic acid or hydrochloric acid, which cleave the tert-butoxycarbonyl group without affecting other functional groups .
Relevant data includes spectroscopic characteristics such as NMR and mass spectrometry results that confirm the identity and purity of synthesized compounds .
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate finds applications across various scientific fields:
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate represents an advanced intermediate in the synthesis of next-generation integrin antagonists. This chiral compound embodies critical structural principles to overcome historical challenges in targeting integrins—cell adhesion receptors implicated in thrombosis, inflammation, and cancer. Its design incorporates stereochemical precision and strategic functionalization (4-cyanophenyl group) to achieve conformational control over integrin receptors, specifically preventing partial agonism that plagued earlier therapeutics [1] [3]. The Boc-protected amino group and ester moiety serve dual purposes: preserving chiral integrity during synthesis and enabling downstream derivatization into pharmacologically active inhibitors targeting integrin metal ion-dependent adhesion sites (MIDAS) [4] [7].
Integrin drug discovery has been marked by both breakthrough successes and catastrophic failures. While antibodies like vedolizumab (anti-α4β7) achieved clinical success, small-molecule integrin antagonists faced unexpected failures in late-stage trials. Oral αIIbβ3 antagonists (roxifiban, lotrafiban) demonstrated increased mortality despite effective platelet inhibition—a paradox attributed to partial agonism [1]. These compounds stabilized the extended-open (high-affinity) integrin conformation, triggering ligand-induced binding sites (LIBS) and prothrombotic signaling [1]. The 2000s witnessed the abandonment of several integrin programs due to:
Table 1: Evolution of Integrin Antagonist Design
Generation | Representative Compounds | Clinical Outcome | Structural Flaw |
---|---|---|---|
First-Gen | Roxifiban, Lotrafiban | Increased mortality in Phase III | Stabilized extended-open conformation |
Second-Gen | Tirofiban (parenteral) | Acute success | Moderate conformational selectivity |
Next-Gen | Compounds with MIDAS-water stabilizers | Preclinical success | Maintains bent-closed state |
A paradigm shift emerged with the discovery of "closing inhibitors"—antagonists that stabilize the bent-closed (low-affinity) integrin conformation. These inhibitors feature a strategic polar nitrogen atom that hydrogen-bonds to a water molecule in the MIDAS domain, preventing its displacement during activation. This water molecule acts as a molecular rivet between the MIDAS Mg²⁺ ion and a conserved serine residue (β₃-S123), blocking the conformational shift to the high-affinity state [1]. (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate incorporates this design principle, positioning its Boc-amino group to potentially coordinate this critical water molecule.
The (S)-stereochemistry of this compound is non-negotiable for precise integrin engagement. Integrin ligand-binding pockets exhibit strict enantioselectivity due to chiral coordination of the MIDAS Mg²⁺ ion. The S-configuration orients the 4-cyanophenyl group and Boc-amino moiety to match the stereochemical constraints of the β-subunit MIDAS [3] [7]:
Table 2: Impact of Stereochemistry on Integrin Binding Parameters
Configuration | Relative αIIbβ3 Binding Affinity | LIBS Induction | MIDAS Water Retention |
---|---|---|---|
(S)-isomer | 1.0 (reference) | Undetectable | Full retention |
(R)-isomer | 0.08 | High | Displaced |
Crystallographic studies of analogous compounds reveal why chirality matters: The (S)-configured α-carbon positions the nitrogen of the Boc group within 3.2 Å of the MIDAS water molecule, enabling hydrogen bonding that "locks" the water in place. In contrast, the (R)-isomer disrupts this network, allowing water expulsion and initiating the activation cascade [1] [4]. This stereospecific water stabilization represents a breakthrough in avoiding partial agonism—a feat unattainable with earlier achiral inhibitors.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3